molecular formula C26H24Cl2FN5O7S2 B13984291 4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride CAS No. 20111-25-5

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride

Cat. No.: B13984291
CAS No.: 20111-25-5
M. Wt: 672.5 g/mol
InChI Key: UCPYPHLHUQXJKJ-UHFFFAOYSA-N
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Description

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with diamino and dichlorophenyl groups, making it a valuable candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride typically involves multiple stepsCommon reagents used in these reactions include palladium catalysts, hydrogen gas, and various solvents such as ethanol and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C), sodium bicarbonate (NaHCO₃), and methyl iodide (CH₃I). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds .

Scientific Research Applications

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride stands out due to its unique combination of diamino and dichlorophenyl groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

20111-25-5

Molecular Formula

C26H24Cl2FN5O7S2

Molecular Weight

672.5 g/mol

IUPAC Name

4-[[4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C26H22Cl2FN5O3S.H2O4S/c27-20-11-8-18(13-21(20)28)23-22(33-26(31)34-24(23)30)12-5-15-1-3-16(4-2-15)14-32-25(35)17-6-9-19(10-7-17)38(29,36)37;1-5(2,3)4/h1-4,6-11,13H,5,12,14H2,(H,32,35)(H4,30,31,33,34);(H2,1,2,3,4)

InChI Key

UCPYPHLHUQXJKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)F.OS(=O)(=O)O

Origin of Product

United States

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